1-(4-Fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-301398 involves several steps, starting with the preparation of 6-methoxynaphthalene. The synthetic route typically includes the following steps:
Nitration: Introduction of a nitro group to the naphthalene ring.
Reduction: Conversion of the nitro group to an amine group.
Methoxylation: Introduction of a methoxy group to the naphthalene ring.
Fluorination: Introduction of a fluorine atom to the aromatic ring.
Chemical Reactions Analysis
WAY-301398 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents to the aromatic ring.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and methanol for methoxylation. Major products formed from these reactions include nitro-naphthalene, amino-naphthalene, and methoxy-naphthalene derivatives .
Scientific Research Applications
WAY-301398 is widely used in scientific research due to its ability to bind to protein kinase C. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies of protein kinase C signaling pathways and cellular processes.
Medicine: Investigated for its potential therapeutic effects in diseases involving protein kinase C dysregulation, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
WAY-301398 exerts its effects by binding to protein kinase C, a family of enzymes involved in various cellular processes. By binding to protein kinase C, WAY-301398 modulates its activity, affecting downstream signaling pathways. This modulation can influence cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
WAY-301398 is unique due to its specific binding affinity for protein kinase C. Similar compounds include:
Go 6983: Another protein kinase C inhibitor with a different chemical structure.
Sotrastaurin (AEB071): A selective protein kinase C inhibitor used in clinical research.
Enzastaurin: A protein kinase C inhibitor with potential therapeutic applications in cancer.
These compounds share the ability to inhibit protein kinase C but differ in their chemical structures and specific binding affinities.
Properties
Molecular Formula |
C16H13FO4 |
---|---|
Molecular Weight |
288.27 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C16H13FO4/c1-21-12-6-7-14(18)13(8-12)16(20)9-15(19)10-2-4-11(17)5-3-10/h2-8,18H,9H2,1H3 |
InChI Key |
ABKONMXONQQXKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.